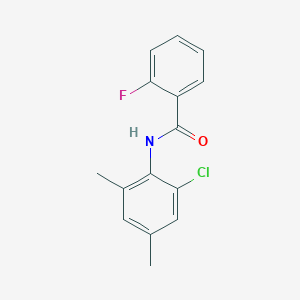
N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用機序
BTK is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to activation of various signaling pathways. Inhibition of BTK by N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide leads to blockade of these downstream signaling pathways, resulting in decreased proliferation and survival of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in malignant B-cells, as well as inhibit cell proliferation and migration. This compound also modulates the tumor microenvironment by decreasing the production of cytokines and chemokines that promote tumor growth and survival. Additionally, this compound has been shown to enhance the activity of immune cells, such as natural killer cells and T-cells, which can further contribute to anti-tumor effects.
実験室実験の利点と制限
One of the main advantages of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. This compound has also shown potent and durable inhibition of BTK in preclinical studies, suggesting that it may have long-lasting effects in patients. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing or the development of sustained-release formulations.
将来の方向性
There are several potential future directions for the development and application of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide. One area of interest is the combination of this compound with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance anti-tumor effects. Another potential application is the use of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis, which are also mediated by B-cell receptor signaling. Finally, the development of novel formulations or delivery methods may improve the pharmacokinetic properties of this compound and enhance its clinical efficacy.
合成法
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide involves several steps, including the reaction of 2-chloro-4,6-dimethylphenylamine with 2-fluorobenzoyl chloride, followed by purification and isolation of the final product. The synthesis process has been optimized to achieve high yields and purity of this compound.
科学的研究の応用
N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, leading to decreased proliferation and survival of malignant B-cells. This compound has also shown synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
特性
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-9-7-10(2)14(12(16)8-9)18-15(19)11-5-3-4-6-13(11)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBRRCLOEPWWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone](/img/structure/B7479405.png)
![methyl 1-[2-[2-(1H-indol-3-yl)acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7479411.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7479415.png)
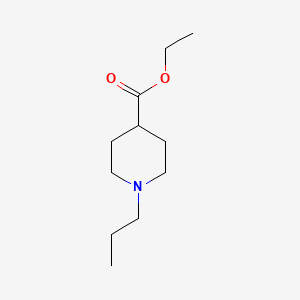
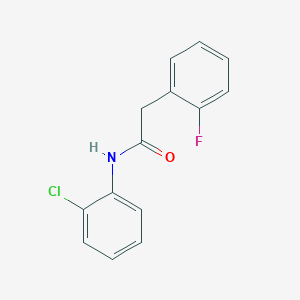

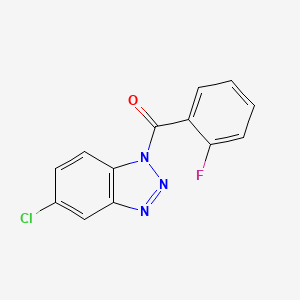
![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7479450.png)
![2-methyl-5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479463.png)
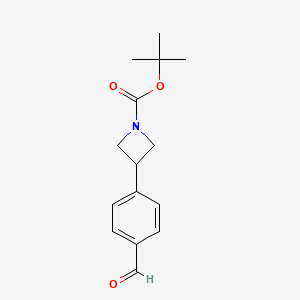
![N-[2-[[2-(2-cyanoethyl)-5-(4-methoxyphenyl)pyrazol-3-yl]amino]phenyl]-2,2,2-trifluoroacetamide](/img/structure/B7479467.png)
![[3-(4-Chlorophenyl)-[1,2]oxazolo[5,4-b]pyridin-5-yl]-(2-hydroxy-5-methoxyphenyl)methanone](/img/structure/B7479469.png)